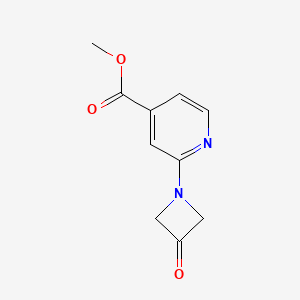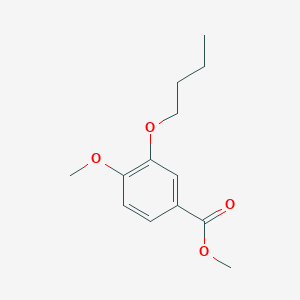![molecular formula C13H12N2O B13986197 Imidazoline, 2-[3-(2-hydroxynaphthyl)]- CAS No. 16173-26-5](/img/structure/B13986197.png)
Imidazoline, 2-[3-(2-hydroxynaphthyl)]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol is a compound that features a naphthalene ring substituted with a 4,5-dihydro-1H-imidazol-2-yl group and a hydroxyl group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce different functional groups onto the naphthalene ring .
Aplicaciones Científicas De Investigación
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activities and signaling pathways. This coordination can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with broad biological activities.
Benzimidazole: Known for its use in pharmaceuticals, particularly as anthelmintics.
Indole: Another heterocyclic compound with significant biological importance.
Uniqueness
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring with an imidazole moiety allows for versatile applications in various fields .
Propiedades
Número CAS |
16173-26-5 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-4,7-8,16H,5-6H2,(H,14,15) |
Clave InChI |
FLXNNWWFGVHTDN-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC3=CC=CC=C3C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



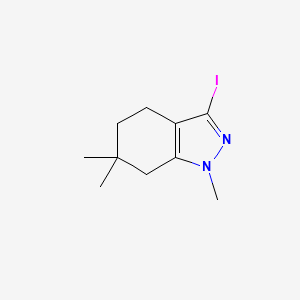

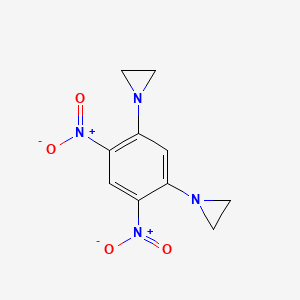



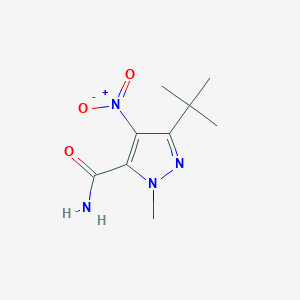
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)
![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)

